1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-
CAS No.: 73972-41-5
Cat. No.: VC2343012
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73972-41-5 |
|---|---|
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
| Standard InChI | InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3 |
| Standard InChI Key | QAGXIKTUAIFBTD-UHFFFAOYSA-N |
| SMILES | CC(C)(CNCC1CCCO1)N |
| Canonical SMILES | CC(C)(CNCC1CCCO1)N |
Introduction
Chemical Identity and Structural Characteristics
Identification Data
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 73972-41-5 |
| PubChem CID | 3057146 |
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
| InChI | InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3 |
| InChIKey | QAGXIKTUAIFBTD-UHFFFAOYSA-N |
| SMILES | CC(C)(CNCC1CCCO1)N |
The compound was first registered in chemical databases on August 9, 2005, with the most recent modification date being March 1, 2025 .
Structural Features
The molecular structure of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- consists of:
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A 2-methyl-1,2-propanediamine core structure
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A tetrahydrofurfuryl group (tetrahydro-2-furanylmethyl) attached to one of the nitrogen atoms
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Two primary amine groups, one of which is substituted
The compound can be viewed as a derivative of 1,2-propanediamine (propylenediamine) where one of the amine groups has been functionalized with a tetrahydrofurfuryl group, while the other maintains its primary amine characteristic .
Physical and Chemical Properties
Physical Properties
While specific physical property data for 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is limited in the current literature, its properties can be estimated based on its structural features and related compounds:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Liquid at room temperature | Based on related diamines |
| Boiling Point | 244-250°C (estimated) | Based on related compounds with similar molecular weight |
| Density | ~0.9-1.0 g/mL | Comparable to related amines |
| Solubility | Soluble in water and polar organic solvents | Due to amine groups and ether linkage |
The parent compound 1,2-propanediamine has a boiling point of 119-120°C and a density of 0.87 g/mL . The addition of the tetrahydrofurfuryl group would be expected to increase the boiling point and slightly modify the density.
Chemical Properties
The chemical behavior of this compound is primarily determined by its functional groups:
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The primary amine group (-NH₂) at the 2-position can participate in typical amine reactions:
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Nucleophilic substitution reactions
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Condensation with aldehydes or ketones
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Salt formation with acids
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Coordination with metal ions
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The secondary amine (-NH-) connected to the tetrahydrofurfuryl group has:
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Reduced nucleophilicity compared to the primary amine
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Ability to form hydrogen bonds
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Potential for further functionalization
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The tetrahydrofuran ring introduces:
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Ether-like properties
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A cyclic structure that influences the compound's conformation
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Potential for ring-opening under acidic conditions
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Like other diamines, this compound likely exhibits basic properties with pKa values estimated to be in the range of 9-10 for the amine groups .
Synthesis Methods
Ammonolysis Route
One potential synthesis method could involve the ammonolysis of halogenated precursors:
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Starting with 1,2-dichloropropane, which can undergo ammonolysis:
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Followed by selective N-alkylation with a tetrahydrofurfuryl halide:
CH₃CH(NH₂)CH₂NH₂ + ClCH₂(tetrahydrofuran) → CH₃CH(NH₂)CH₂NH-CH₂(tetrahydrofuran) + HCl
This approach utilizes waste chloro-organic compounds to form useful amines using readily available ammonia .
Reductive Amination
Another potential route could involve reductive amination:
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Condensation of 2-methyl-1,2-propanediamine with tetrahydrofurfural to form an imine
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Subsequent reduction of the imine to form the target compound
This method would selectively functionalize one of the amine groups while leaving the other intact.
Applications and Uses
Coordination Chemistry
The diamine functionality makes this compound potentially useful as a bidentate or tridentate ligand in coordination chemistry. The presence of two amine groups and an ether oxygen provides multiple coordination sites for metal ions .
Chemical Synthesis
This compound may serve as an intermediate in the synthesis of:
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More complex nitrogen-containing heterocycles
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Pharmaceutical intermediates
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Specialized polymers
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Surface-active agents
Metal Deactivation
Related compounds such as N,N′-disalicylidene-1,2-propanediamine (derived from 1,2-propanediamine) are used as metal deactivating additives in motor oils . The tetrahydrofurfuryl derivative might have similar applications with potentially enhanced properties.
Polymer Chemistry
The bifunctional nature of this compound makes it potentially useful in polymer chemistry:
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As a hardener for epoxy resins
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In the synthesis of polyamides
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As a chain extender in polyurethane chemistry
Related Compounds and Comparative Analysis
Parent and Related Compounds
Understanding the properties of related compounds provides context for 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-:
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 1,2-Propanediamine | C₃H₁₀N₂ | 74.12 g/mol | Parent compound; lacks tetrahydrofurfuryl group |
| 2-Methyl-1,2-propanediamine | C₄H₁₂N₂ | 88.15 g/mol | Has additional methyl group; lacks tetrahydrofurfuryl group |
| 2-[(2-amino-2-methyl-propyl)amino]ethanol | C₆H₁₆N₂O | 132.2 g/mol | Contains hydroxyethyl instead of tetrahydrofurfuryl group |
| 1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 g/mol | Cyclic structure in backbone instead of propane |
1,2-Propanediamine, the parent compound, has a boiling point of 119-120°C, is very soluble in water, and has a density of 0.87 g/mL . It is used as a bidentate ligand in coordination chemistry and as a chemical intermediate .
Structural Analogues
Several structural analogues with modified functional groups have been reported:
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N,N′-disalicylidene-1,2-propanediamine (salpn): A Schiff base derivative used as a metal deactivator in motor oils
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N,N-bis-salicylidene derivatives: Synthesized using 1,2-dichloropropane as a starting material
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N-hydroxyethyl derivatives: Similar structures with hydroxyethyl substituents instead of tetrahydrofurfuryl groups
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